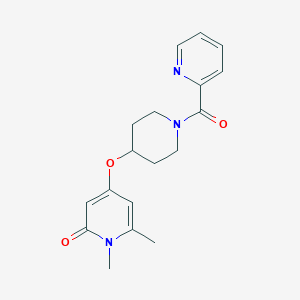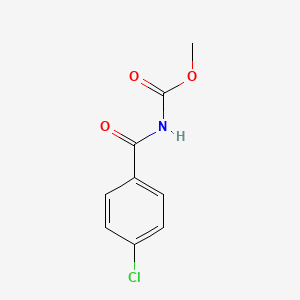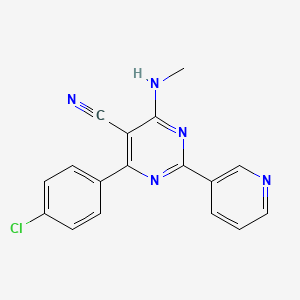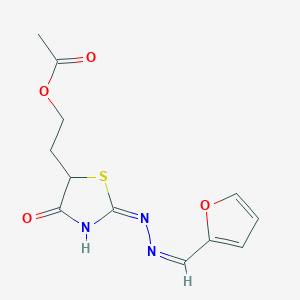
1-Cyclopropylcycloheptan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropylcycloheptan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2248407-17-0 . It has a molecular weight of 189.73 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-Cyclopropylcycloheptan-1-amine;hydrochloride” is 1S/C10H19N.ClH/c11-10(9-5-6-9)7-3-1-2-4-8-10;/h9H,1-8,11H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis Techniques and Chemical Properties
1-Cyclopropylcycloheptan-1-amine hydrochloride plays a pivotal role in the synthesis of biologically active compounds, particularly in the creation of amine-substituted cyclobutanes and cyclopropanes. These compounds are essential due to their presence in various biologically active molecules and the necessity for synthetic methods that yield these structures with high diastereo- and enantioselectivity. The CuH-catalyzed hydroamination of strained trisubstituted alkenes, like 1-substituted cyclobutenes and cyclopropenes, is a significant method. This process demonstrates higher reactivity and interesting regioselectivity shifts compared to unstrained analogues, indicating the potential of 1-Cyclopropylcycloheptan-1-amine hydrochloride in synthesizing complex aminocyclobutanes and aminocyclopropanes with multiple substituents and stereocenters (Feng et al., 2019).
Biomedical Applications and Drug Discovery
The compound is instrumental in advancing drug discovery through its role in synthesizing 1-aminonorbornanes, which are investigated for their bioisosteric properties and potential in reducing metabolic susceptibility within drug development programs. This aspect is crucial for the development of sp3-rich motifs in modern drug discovery, providing access to a diverse array of substitution patterns on saturated carbocyclic frameworks. The continuous flow processing and low propensity for oxidative processing or reactive metabolite formation suggest 1-Cyclopropylcycloheptan-1-amine hydrochloride's valuable contribution to the pharmaceutical industry (Staveness et al., 2019).
Catalytic Reactions and Organic Synthesis
1-Cyclopropylcycloheptan-1-amine hydrochloride is significant in catalytic reactions, particularly in the palladium-catalyzed hydroamination of cycloheptatriene, leading to tropene derivatives. This process showcases the potential in producing pharmaceutically relevant frameworks, such as the 8-azabicyclo[3.2.1]octene, through consecutive inter- and intramolecular hydroamination. Such synthetic routes are pivotal for developing new pharmaceutical compounds with enhanced efficacy and reduced side effects, demonstrating the compound's versatility and importance in organic synthesis (Sakai et al., 2006).
Advanced Synthetic Applications
The research on 1-Cyclopropylcycloheptan-1-amine hydrochloride extends to exploring its utility in creating complex organic structures, such as functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These structures are achieved through one-pot three-component reactions, indicating the compound's capability in facilitating intricate synthetic processes. Such advancements not only contribute to organic chemistry but also to developing novel compounds with potential therapeutic applications, highlighting the compound's critical role in contemporary chemical research (Filatov et al., 2017).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 are applicable, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective gloves/eye protection/face protection .
properties
IUPAC Name |
1-cyclopropylcycloheptan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10(9-5-6-9)7-3-1-2-4-8-10;/h9H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOCUUJZOLAZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropylcycloheptan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2742443.png)
![3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2742445.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2742447.png)

![2-(1H-indol-3-ylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2742450.png)
![6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B2742451.png)
![N-(1-cyanocyclohexyl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2742453.png)
![Methyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2742455.png)

![methyl 1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2742460.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2742461.png)
![2,3-dichloro-5-[(2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2742463.png)
